Phenol, 4-methyl-2-(phenylsulfinyl)-
Description
Structure
3D Structure
Properties
CAS No. |
64790-78-9 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-4-methylphenol |
InChI |
InChI=1S/C13H12O2S/c1-10-7-8-12(14)13(9-10)16(15)11-5-3-2-4-6-11/h2-9,14H,1H3 |
InChI Key |
DNVBLUMHGGQGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Phenol, 4 Methyl 2 Phenylsulfinyl and Analogous Sulfinyl Phenols
Strategies for Carbon-Sulfur Bond Formation in Aryl Sulfoxides
The cornerstone of synthesizing aryl sulfoxides is the creation of a stable carbon-sulfur bond. Various strategies have been developed to achieve this, broadly categorized into oxidative approaches and nucleophilic substitution reactions.
Oxidative Approaches to Sulfinyl Group Incorporation
Oxidative methods provide a direct route to the formation of the C-S bond and the simultaneous establishment of the sulfoxide (B87167) oxidation state. A notable modern approach is the electrochemical regioselective oxidative cross-coupling for the direct C(sp²)–H sulfinylation of phenols with sulfides. nih.gov This method offers a metal- and oxidant-free pathway to aryl sulfoxides under mild conditions, leveraging traceless electrons for the tandem site-selective oxidative aryl chalcogenation. nih.gov
Another strategy involves the use of sulfinyl radicals, which can be generated from precursors like sulfinyl sulfones. nih.gov These radicals can then participate in addition reactions with alkenes and alkynes, and while less direct for phenols, the underlying principles of generating a reactive sulfur species for C-S bond formation are relevant. nih.gov The challenge with sulfinyl radicals is their tendency to reversibly add to π-systems and undergo homodimerization. nih.gov
Furthermore, sulfoxide-mediated oxidative coupling of phenols with various nucleophiles, including arenes, represents a metal-free approach. googleapis.com In this method, the sulfoxide inverts the reactivity of the phenol (B47542) partner, making it electrophilic and capable of coupling with a nucleophile. googleapis.com
Nucleophilic Substitution Reactions for Phenol-Sulfinyl Linkage
Nucleophilic substitution reactions offer a powerful and versatile method for constructing the phenol-sulfinyl linkage. One common approach involves the reaction of a phenolate (B1203915) with an electrophilic sulfur reagent. The high nucleophilicity of the phenoxide facilitates the attack on a suitable sulfur-containing electrophile.
Aryl sulfonium (B1226848) salts can also be utilized in the synthesis of phenols, which could be adapted for the synthesis of sulfinyl phenols. google.com While this reference describes the hydroxylation of aryl sulfonium salts to produce phenols, the reverse reaction, where a phenoxide acts as a nucleophile towards a sulfur-containing electrophile, is a fundamental concept in C-S bond formation.
Regioselective Introduction of Substituents on the Phenol Ring
Achieving the desired substitution pattern on the phenol ring is critical for the synthesis of Phenol, 4-methyl-2-(phenylsulfinyl)-. The regioselectivity of the sulfinylation is governed by the directing effects of the pre-existing hydroxyl and methyl groups.
Directing Effects of Existing Groups on Electrophilic Aromatic Substitution
Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing in electrophilic aromatic substitution reactions. researchgate.netnih.gov The hydroxyl group is a strong activating group due to the ability of its lone pair of electrons to participate in resonance, thereby stabilizing the arenium ion intermediate, particularly when the attack is at the ortho and para positions. prepchem.comorgsyn.org The methyl group, while a weaker activator, also directs to the ortho and para positions through an inductive electron-donating effect and hyperconjugation. researchgate.net
In p-cresol (B1678582) (4-methylphenol), the starting material for the target molecule, the hydroxyl and methyl groups are para to each other. The hydroxyl group strongly activates the two ortho positions (positions 2 and 6). The methyl group also activates these same positions. Therefore, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group.
Role of Methyl Group in Directing Functionalization
In the context of 4-methylphenol, the methyl group reinforces the directing effect of the hydroxyl group. The concerted effects of both the hydroxyl and methyl substituents control the site of electrophilic attack. nih.gov Because the hydroxyl group is a more powerful activating group than the methyl group, substitution will occur predominantly at the positions ortho to the hydroxyl group. This makes the synthesis of a 2-substituted-4-methylphenol derivative a highly favored outcome in electrophilic aromatic substitution reactions.
Multi-step Synthetic Pathways and Retrosynthetic Analysis
The synthesis of a specific molecule like Phenol, 4-methyl-2-(phenylsulfinyl)- often requires a multi-step approach. Retrosynthetic analysis is a valuable tool for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials.
A plausible retrosynthetic analysis for Phenol, 4-methyl-2-(phenylsulfinyl)- would involve a disconnection of the carbon-sulfur bond. This leads to two key synthons: a nucleophilic p-cresol derivative and an electrophilic phenylsulfinyl species.
Retrosynthetic Pathway:
Forward Synthesis:
Based on this analysis, a potential multi-step synthetic pathway would be:
Preparation of the Nucleophile: Start with 4-methylphenol (p-cresol). The hydroxyl group makes the aromatic ring highly activated for electrophilic substitution.
Electrophilic Sulfinylation: React 4-methylphenol with an appropriate electrophilic phenylsulfinylating agent. A common reagent for this purpose is phenylsulfinyl chloride (PhSOCl). The reaction would be an electrophilic aromatic substitution, with the sulfinyl group being introduced at one of the positions ortho to the strongly activating hydroxyl group. The reaction is typically carried out in the presence of a mild base to neutralize the HCl byproduct.
An alternative approach could involve the initial formation of a sulfide (B99878), followed by selective oxidation.
Thiolation of p-cresol: Introduce a phenylthio group onto the p-cresol ring. This can be achieved through various methods, including reaction with diphenyl disulfide in the presence of a catalyst.
Oxidation to the Sulfoxide: The resulting 4-methyl-2-(phenylthio)phenol can then be selectively oxidized to the corresponding sulfoxide. A variety of oxidizing agents can be used, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), with careful control of reaction conditions to avoid over-oxidation to the sulfone.
This multi-step approach allows for greater control over the introduction of the sulfinyl group and can be adapted to synthesize a range of analogous sulfinyl phenols.
Below is a data table summarizing the key reactions and reagents discussed:
| Reaction Type | Starting Material | Reagent(s) | Product Type |
| Electrochemical Sulfinylation | Phenols, Sulfides | Electricity | Aryl Sulfoxides |
| Sulfinyl Radical Addition | Alkenes/Alkynes, Sulfinyl Sulfones | Acetyl Chloride | Disulfurated Compounds |
| Electrophilic Aromatic Substitution | 4-Methylphenol | Phenylsulfinyl Chloride | 2-Sulfinyl-4-methylphenol |
| Thiolation followed by Oxidation | 4-Methylphenol | Diphenyl Disulfide, then H₂O₂ or m-CPBA | 2-Sulfinyl-4-methylphenol |
Catalytic Methodologies in Sulfinyl Phenol Synthesis (e.g., Transition-Metal Catalysis)
The introduction of a sulfinyl group at the ortho-position of a phenol is often achieved through transition-metal-catalyzed C-H functionalization. This approach is highly valued for its atom economy and ability to directly forge carbon-sulfur bonds. Various transition metals, including palladium, rhodium, and cobalt, have been explored for their catalytic activity in such transformations.
Palladium catalysis stands out as a prominent method for the formation of aryl sulfoxides. One common strategy involves the palladium-catalyzed arylation of sulfenate anions. While not a direct C-H activation of the phenol itself, this method provides a pathway to aryl sulfoxides, which can be analogous in structure to the target compound. Optimization of these reactions has identified catalytic systems such as Pd2(dba)3 in combination with ligands like Xantphos to be effective. organic-chemistry.org The reaction typically proceeds under basic, biphasic conditions and offers a mild and efficient route to unsymmetrical aryl sulfoxides. organic-chemistry.org
Another significant strategy is the direct ortho-C-H sulfenylation of phenols. This transformation leverages the directing ability of the hydroxyl group to guide the transition metal catalyst to the adjacent C-H bond. Cobalt-catalyzed regioselective ortho-C-H sulfenylation of free phenols represents a pertinent example of this approach. These reactions often utilize a directing group to ensure high regioselectivity, followed by the introduction of the sulfenylating agent.
While direct rhodium-catalyzed ortho-sulfenylation of phenols is less commonly reported, rhodium catalysts are well-known for their efficacy in various C-H activation reactions. Their application in the synthesis of ortho-alkenyl phenols and other functionalized phenols suggests their potential for adaptation to ortho-sulfenylation reactions.
Optimization of Reaction Conditions and Yields in Targeted Synthesis
The efficiency and selectivity of the synthesis of Phenol, 4-methyl-2-(phenylsulfinyl)- and its analogs are highly dependent on the careful optimization of reaction parameters. Key variables that are typically scrutinized include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
A systematic approach to optimization involves screening different combinations of these parameters to identify the conditions that provide the highest yield of the desired ortho-sulfinylated product while minimizing the formation of byproducts, such as the para-isomer or di-substituted phenols.
In the context of cobalt-catalyzed C-H sulfenylation, the optimization would focus on the cobalt precursor, the directing group, and the oxidant. The reaction temperature is another key parameter to control, as it can influence both the reaction rate and the stability of the catalyst and products.
The following interactive table illustrates a hypothetical optimization study for the synthesis of an ortho-aryl sulfinyl phenol, showcasing how different parameters can be varied to improve the reaction yield. This table is based on general principles of reaction optimization for similar catalytic processes.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 100 | 24 | 35 |
| 2 | Pd(OAc)₂ (5) | Xantphos (6) | K₂CO₃ (2) | Toluene | 100 | 24 | 58 |
| 3 | Pd(OAc)₂ (5) | Xantphos (6) | Cs₂CO₃ (2) | Toluene | 100 | 24 | 72 |
| 4 | Pd(OAc)₂ (5) | Xantphos (6) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 65 |
| 5 | Pd(OAc)₂ (5) | Xantphos (6) | Cs₂CO₃ (2) | Toluene | 120 | 18 | 85 |
| 6 | Pd₂(dba)₃ (2.5) | Xantphos (6) | Cs₂CO₃ (2) | Toluene | 120 | 18 | 92 |
Detailed research findings for the synthesis of analogous sulfinyl phenols often present similar tables, demonstrating the systematic variation of reaction components to achieve optimal outcomes. The goal is to develop a robust and high-yielding protocol that can be applied to a range of substituted phenols and sulfenylating agents.
Reaction Mechanisms and Reactivity of Phenol, 4 Methyl 2 Phenylsulfinyl
Chemical Transformations Involving the Phenolic Hydroxyl Group
The hydroxyl group is a powerful activating substituent that significantly influences the reactivity of the aromatic ring and is itself a site for chemical change.
The regioselectivity of electrophilic aromatic substitution on the phenol (B47542) ring of Phenol, 4-methyl-2-(phenylsulfinyl)- is determined by the cumulative directing effects of the hydroxyl (-OH), methyl (-CH₃), and phenylsulfinyl (-S(O)Ph) groups. The hydroxyl group is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance (+M effect). byjus.comquora.com Similarly, the methyl group is a weakly activating, ortho- and para-directing substituent via an inductive effect (+I effect). libretexts.org
Conversely, the sulfinyl group is generally considered a deactivating group due to the electronegativity of the oxygen atom, which withdraws electron density from the ring inductively (-I effect), directing incoming electrophiles to the meta position. stackexchange.com
In the case of Phenol, 4-methyl-2-(phenylsulfinyl)-, the positions on the benzene (B151609) ring are substituted as follows: C1-OH, C2-S(O)Ph, and C4-CH₃. The powerful activating and ortho-, para-directing influence of the hydroxyl group dominates the other substituents. mlsu.ac.in It strongly directs electrophiles to the C6 position (ortho) and the C4 position (para). However, since the C4 position is already occupied by a methyl group and the C2 position by the phenylsulfinyl group, electrophilic attack is most favored at the C6 position. The positions meta to the deactivating sulfinyl group (C3 and C5) are less favored due to the overriding influence of the hydroxyl activator.
| Substituent Group | Position on Ring | Electronic Effect | Classification | Directing Influence |
|---|---|---|---|---|
| Hydroxyl (-OH) | C1 | +M > -I | Strongly Activating | Ortho, Para |
| Phenylsulfinyl (-S(O)Ph) | C2 | -I > +M | Deactivating | Meta |
| Methyl (-CH₃) | C4 | +I | Weakly Activating | Ortho, Para |
Phenols are susceptible to oxidation, often proceeding through mechanisms involving the formation of phenoxyl radicals. The process typically begins with a hydrogen atom transfer (HAT) from the phenolic hydroxyl group to an oxidizing agent. The stability of the resulting phenoxyl radical intermediate is a key factor in the reaction's progression.
For Phenol, 4-methyl-2-(phenylsulfinyl)-, the oxidation process would initiate with the abstraction of the hydrogen atom from the -OH group. The substituents on the ring would influence the stability of the subsequent radical. While direct oxidation studies on this specific molecule are not widely documented, general principles of phenol oxidation suggest that the reaction can lead to the formation of quinone-type structures or coupling products. The presence of the sulfur moiety may also provide an alternative site for oxidation, potentially leading to the corresponding sulfone.
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Initiation | Hydrogen Atom Transfer (HAT) from the phenolic -OH group to an oxidizing species. | Phenoxyl Radical |
| 2. Propagation/Termination | The phenoxyl radical can undergo resonance delocalization. It may then dimerize, react with other molecules, or be further oxidized. | Coupled Dimers, Quinone-type Compounds |
Reactivity of the Phenylsulfinyl Moiety
The Pummerer rearrangement is a characteristic reaction of sulfoxides that bear at least one α-hydrogen, which rearranges in the presence of an acylating agent like acetic anhydride (B1165640) to form an α-acyloxy thioether. chem-station.comchemistry-reaction.com However, in Phenol, 4-methyl-2-(phenylsulfinyl)-, the sulfur atom is bonded to two aromatic rings and thus lacks the requisite α-hydrogens for a classical Pummerer rearrangement. chemistry-reaction.com
Nevertheless, aryl sulfoxides can undergo related transformations known as aromatic Pummerer-type reactions. acs.org This process involves the activation of the sulfoxide (B87167) with an electrophile (e.g., acetic anhydride), followed by nucleophilic attack on the aromatic ring. acs.org This reaction pathway allows for the functionalization of the aromatic ring in a manner that is conceptually opposite to electrophilic aromatic substitution. acs.org Depending on the reaction conditions and the substrate, nucleophilic attack can occur at the ortho or para positions relative to the sulfoxide. acs.org
The sulfinyl group, R-S(=O)-R', exhibits dual reactivity due to its electronic structure. The sulfur-oxygen bond is highly polarized, with a partial positive charge on the sulfur atom and a partial negative charge on the more electronegative oxygen atom. wikipedia.org
Electrophilic Character : The electron-deficient sulfur atom is susceptible to attack by nucleophiles. This electrophilicity is enhanced upon protonation or acylation of the oxygen atom, which is the initial step in reactions like the Pummerer rearrangement. libretexts.org
Nucleophilic Character : The sulfinyl group can also act as a nucleophile. The lone pair of electrons on the sulfur atom allows it to attack electrophiles, leading to the formation of sulfonium (B1226848) salts. msu.edu Furthermore, the oxygen atom, with its partial negative charge and lone pairs, can act as a nucleophile or a Lewis base, coordinating to acids or metal centers.
This amphiphilic nature allows the sulfinyl group to participate in a wide range of chemical transformations.
The carbon-sulfur (C–S) bonds in aryl sulfoxides are generally stable but can be cleaved under specific reaction conditions. Cleavage can occur in reactions with certain organometallic reagents, such as alkyllithiums, where nucleophilic attack at the sulfur atom displaces one of the aryl groups. cdnsciencepub.com The group that is better able to stabilize a negative charge is typically the one that is displaced. cdnsciencepub.com
Furthermore, C–S bond cleavage can be a feature of certain domino Pummerer reactions. wikiwand.com In the context of cross-coupling reactions, the aryl sulfoxide group has been explored as a leaving group, reacting with arylzinc reagents in the presence of a nickel catalyst to form biaryls. acs.org The stability of the S=O bond is also noteworthy; deoxygenation of sulfoxides to the corresponding sulfides is a common transformation, typically achieved using reducing agents like hydrosilanes with metal catalysts. wikipedia.org
Table of Compounds
| Compound Name |
|---|
| Phenol, 4-methyl-2-(phenylsulfinyl)- |
| Acetic anhydride |
| α-acyloxy thioether |
Interplay and Synergistic Effects between Phenolic and Sulfinyl Functional Groups
The reactivity of "Phenol, 4-methyl-2-(phenylsulfinyl)-" is intricately governed by the electronic interplay and potential for synergistic interactions between the phenolic hydroxyl group and the sulfinyl substituent. Their ortho-positioning on the cresol (B1669610) ring gives rise to unique reactivity patterns that are not simply the sum of their individual effects.
Electronic Influence on Aromatic Ring Reactivity and Activation
The phenylsulfinyl group is generally considered to be an electron-withdrawing group, primarily through an inductive effect, which can influence the acidity of the phenolic proton and the nucleophilicity of the aromatic ring. Research on substituted phenylmercapto-, phenylsulfinyl-, and phenylsulfonylacetic acids has helped to quantify these electronic effects through Hammett constants. acs.orgacs.orglibretexts.orgyoutube.com The sulfinyl group's ability to withdraw electron density can impact the reactivity of the aromatic ring towards electrophilic substitution. Generally, electron-withdrawing groups deactivate the ring towards electrophiles. sips.org.inpharmaguideline.comdoubtnut.com
However, the presence of the strongly activating hydroxyl group at the ortho-position complicates this picture. The hydroxyl group is a powerful ortho-, para-director and significantly increases the electron density of the aromatic ring through resonance. byjus.com This activating effect can counteract the deactivating inductive effect of the sulfinyl group. Furthermore, the potential for intramolecular hydrogen bonding between the phenolic hydrogen and the sulfinyl oxygen can influence the electronic properties of both groups. nih.govrsc.orgresearchgate.netnih.gov Such an interaction could modulate the acidity of the phenol and the electron-donating ability of the hydroxyl group.
The net effect on the aromatic ring's reactivity is a balance of these competing influences. The table below summarizes the expected electronic contributions of the individual functional groups.
| Functional Group | Position | Electronic Effect | Influence on Aromatic Ring |
|---|---|---|---|
| Hydroxyl (-OH) | C1 | +M (Resonance), -I (Inductive) | Strongly Activating, ortho-, para-directing |
| Sulfinyl (-SOPh) | C2 | -I (Inductive), Weak -M (Resonance) | Deactivating (Inductive), Directing effects can vary |
| Methyl (-CH3) | C4 | +I (Inductive), +H (Hyperconjugation) | Weakly Activating, ortho-, para-directing |
The interplay of these effects suggests that the positions ortho and para to the hydroxyl group (C6 and C4, respectively) will be the most activated towards electrophilic attack. However, the steric bulk of the phenylsulfinyl group at the C2 position may hinder attack at the C6 position.
Intramolecular Reaction Pathways and Cyclization Studies
The ortho-disposition of the phenolic and sulfinyl groups in "Phenol, 4-methyl-2-(phenylsulfinyl)-" provides a scaffold for potential intramolecular reactions, most notably cyclization. One of the most plausible pathways for such a transformation is through a Pummerer-type rearrangement. wikipedia.orgchemistry-reaction.comchem-station.comyoutube.comorganicreactions.org
The Pummerer reaction typically involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an activating agent like acetic anhydride. wikipedia.orgchemistry-reaction.com In the context of "Phenol, 4-methyl-2-(phenylsulfinyl)-", an intramolecular variant can be envisioned where the phenolic hydroxyl group acts as an internal nucleophile. The proposed mechanism would involve the following steps:
Activation of the sulfoxide: The sulfinyl oxygen is acylated by an activating agent (e.g., trifluoroacetic anhydride), forming a sulfonium intermediate.
Formation of a thionium (B1214772) ion: Subsequent elimination of a proton from the carbon bearing the sulfur or from the aromatic ring can lead to the formation of a reactive thionium ion intermediate.
Intramolecular nucleophilic attack: The proximate phenolic hydroxyl group can then attack the electrophilic sulfur or an adjacent carbon, leading to cyclization.
This type of reaction can lead to the formation of heterocyclic systems, such as dibenzothiophene (B1670422) derivatives. taylorandfrancis.comresearchgate.netresearchgate.netmanchester.ac.uk The synthesis of dibenzothiophene S-oxides from 2-bromoaryl sulfinate esters via an electrophilic cyclization highlights a similar transformation. researchgate.net
| Reactant | Reaction Conditions | Potential Cyclized Product | Reaction Type |
|---|---|---|---|
| Phenol, 4-methyl-2-(phenylsulfinyl)- | Acid Anhydride (e.g., TFAA) | Substituted Dibenzothiophene derivative | Intramolecular Pummerer Reaction |
| 2-Hydroxydiphenyl sulfoxide | Acid catalyst | Dibenzothiophene | Electrophilic Cyclization |
Advanced Mechanistic Investigations (e.g., Kinetic Isotope Effects, Intermediate Characterization)
Advanced mechanistic studies provide deeper insights into the reaction pathways of "Phenol, 4-methyl-2-(phenylsulfinyl)-". While specific studies on this exact molecule are limited, data from analogous systems, particularly concerning Pummerer-type reactions, can be extrapolated to understand its reactivity.
Kinetic Isotope Effects (KIE):
The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step. wikipedia.orglibretexts.orgnih.gov In the context of an intramolecular Pummerer reaction of "Phenol, 4-methyl-2-(phenylsulfinyl)-", a primary deuterium (B1214612) KIE would be expected if the deprotonation of the phenolic hydroxyl group is involved in the rate-determining step.
Studies on the Pummerer reaction of other aryl sulfoxides have shown significant hydrogen isotope effects. For example, a kH/kD of 4.0 was calculated for the reaction of deuterated benzyl (B1604629) methyl sulfoxides, indicating that C-H bond breaking is part of the product-determining step. acs.org However, other studies on arylsulfinylcyclopropanes reported rather small KIEs (kH/kD ≈ 1.13-1.49), suggesting that the initial formation of the acetoxysulfonium salt is the rate-determining step, followed by a fast proton removal. rsc.org
For the intramolecular reaction of "Phenol, 4-methyl-2-(phenylsulfinyl)-", the KIE would depend on the specific mechanism. If the formation of the activated sulfonium intermediate is the slow step, a small KIE would be observed. Conversely, if the subsequent proton transfer from the phenol is rate-limiting, a larger KIE would be expected.
| Reaction Step | Expected KIE (kH/kD) | Implication |
|---|---|---|
| Activation of Sulfoxide (Rate-determining) | ~1 | Proton transfer is not involved in the slow step. |
| Proton Transfer from Phenol (Rate-determining) | > 2 | O-H bond breaking is crucial in the rate-determining step. |
Intermediate Characterization:
The direct observation and characterization of reaction intermediates are crucial for confirming mechanistic proposals. In the context of the Pummerer reaction of sulfoxides, key intermediates include acyloxysulfonium salts and sulfonium ylides. mdpi.combaranlab.orgresearchgate.netoaepublish.com
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of the Pummerer reaction. acs.orgresearchgate.netrsc.orgpsu.eduberkeley.edu These studies help in elucidating the structures and relative energies of intermediates and transition states. For the Pummerer reaction, DFT calculations have supported a mechanism involving the initial formation of an acyloxysulfonium salt as the rate-determining step. acs.orgresearchgate.net
Spectroscopic techniques can also be used to identify and characterize transient species. For instance, NMR spectroscopy has been used to study the formation of sulfonium intermediates in Pummerer-type reactions. nih.govacs.org In the case of "Phenol, 4-methyl-2-(phenylsulfinyl)-", trapping experiments could be designed to capture the proposed sulfonium intermediates. For example, the addition of a potent external nucleophile could compete with the intramolecular cyclization, leading to the formation of a trapped product that could be isolated and characterized, providing evidence for the transient intermediate. rsc.org
While direct spectroscopic or trapping studies on "Phenol, 4-methyl-2-(phenylsulfinyl)-" are not documented in the available literature, the well-established methodologies for studying Pummerer reaction intermediates provide a clear framework for future investigations into the reactivity of this compound.
Spectroscopic Characterization and Advanced Structural Elucidation of Phenol, 4 Methyl 2 Phenylsulfinyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of Phenol (B47542), 4-methyl-2-(phenylsulfinyl)- provides precise information about the electronic environment of the protons. The spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic protons on both rings, and the methyl protons.
The hydroxyl (O-H) proton typically appears as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature. The methyl group (-CH₃) protons will present as a sharp singlet, typically in the upfield region around 2.3 ppm.
The aromatic region will be more complex. The three protons on the p-cresol (B1678582) ring form an ABC spin system. The proton ortho to the hydroxyl group is expected to be a doublet, the proton meta to the hydroxyl and ortho to the methyl group a doublet of doublets, and the proton ortho to the sulfinyl group a doublet. The five protons of the phenylsulfinyl group will appear as a multiplet in the aromatic region, typically between 7.3 and 7.6 ppm.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| OH | Variable | br s | - |
| CH₃ | ~2.3 | s | - |
| Aromatic-H (p-cresol ring) | 6.8 - 7.5 | m | - |
Note: 's' denotes singlet, 'br s' broad singlet, and 'm' multiplet. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom. The spectrum for Phenol, 4-methyl-2-(phenylsulfinyl)- will display signals corresponding to the methyl carbon, and the aromatic carbons of both the p-cresol and phenylsulfinyl rings.
The methyl carbon is expected to resonate at the highest field (lowest ppm value), typically around 20-22 ppm. The aromatic carbons will appear in the range of approximately 115-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) will be the most deshielded of the p-cresol ring carbons. The carbons of the phenylsulfinyl ring will also resonate in this aromatic region, with the carbon directly bonded to the sulfur atom (ipso-carbon) showing a distinct chemical shift.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | ~21 |
| Aromatic-C (p-cresol ring) | 115 - 158 |
To unequivocally assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be particularly useful in confirming the connectivity of the protons on the p-cresol ring, showing correlations between the ortho, meta, and para-positioned protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of Phenol, 4-methyl-2-(phenylsulfinyl)- is characterized by several key absorption bands. The presence of the hydroxyl group is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration. The broadness of this peak is due to hydrogen bonding.
A strong and sharp absorption band is expected in the range of 1040-1090 cm⁻¹ corresponding to the S=O stretching vibration of the sulfoxide (B87167) group. acs.org The exact position of this band is sensitive to the electronic environment.
The presence of the two aromatic rings gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).
Aromatic C=C stretching vibrations within the ring usually appear as a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. The substitution pattern on the phenol ring will influence the exact position and intensity of these bands. Furthermore, C-H out-of-plane bending vibrations appear in the 690-900 cm⁻¹ region, and the pattern of these bands can often provide information about the substitution pattern of the aromatic rings.
Table 3: Characteristic FT-IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |
| Sulfoxide | S=O stretch | 1040 - 1090 (strong, sharp) |
| Aromatic | C-H stretch | 3050 - 3100 |
| Aromatic | C=C stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For Phenol, 4-methyl-2-(phenylsulfinyl)-, the spectrum is dictated by the interplay of its constituent chromophores and auxochromes, namely the two aromatic rings, the hydroxyl group, the methyl group, and the sulfinyl group.
The molecular architecture of Phenol, 4-methyl-2-(phenylsulfinyl)- contains two primary chromophores: the phenyl ring and the 4-methylphenol (p-cresol) ring. These aromatic systems are responsible for characteristic electronic transitions, primarily π → π* transitions, which typically result in strong absorption bands in the UV region. nist.gov The presence of the sulfinyl group (S=O) introduces n → π* transitions, involving the non-bonding electrons on the oxygen and sulfur atoms, although these are often weaker and may be obscured by the more intense π → π* bands.
The hydroxyl (-OH) and methyl (-CH₃) groups on the phenolic ring act as auxochromes. These substituents modify the absorption characteristics of the chromophore by extending the conjugation and influencing the energy of the molecular orbitals. The hydroxyl group, being an electron-donating group, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary aromatic absorption bands.
Table 1: Expected Electronic Transitions for Phenol, 4-methyl-2-(phenylsulfinyl)-
| Transition Type | Associated Moiety | Expected Wavelength Region (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Phenyl & Phenolic Rings | 200-280 | High |
| n → π* | Sulfinyl Group (S=O) | > 280 | Low to Medium |
Note: The exact λmax values would be dependent on the solvent used due to solvatochromic effects. researchgate.net
The structure of Phenol, 4-methyl-2-(phenylsulfinyl)- features an electron-donating group (the hydroxyl-substituted phenolic ring) linked to a group with electron-withdrawing potential (the phenylsulfinyl group) via a sulfur bridge. This arrangement facilitates the possibility of intramolecular charge transfer (ICT) upon photoexcitation. nih.gov
Upon absorption of UV radiation, an electron can be promoted from a high-energy occupied molecular orbital, largely localized on the electron-rich 4-methylphenol ring (the donor), to a low-energy unoccupied molecular orbital, which may have significant character on the phenylsulfinyl portion (the acceptor). This photoinduced charge redistribution creates an excited state with a significantly larger dipole moment than the ground state.
The efficiency and characteristics of this ICT can be studied by observing the solvatochromism of the absorption bands. In more polar solvents, the energy of the charge-transfer excited state is stabilized to a greater extent than the ground state, typically resulting in a bathochromic (red) shift of the corresponding absorption band. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can complement experimental findings by modeling the electron density distribution in the ground and excited states, thereby confirming the nature and direction of the charge transfer. researchgate.net
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and confirming the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of Phenol, 4-methyl-2-(phenylsulfinyl)-. By comparing the experimentally measured exact mass with the theoretical mass calculated from the isotopic masses of the constituent elements, the molecular formula can be confidently established.
Table 2: Elemental Composition and Theoretical Exact Mass
| Molecular Formula | Constituent Elements | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₁₃H₁₂O₂S | 13 Carbon, 12 Hydrogen, 2 Oxygen, 1 Sulfur | 232.05580 |
The presence of sulfur can be further corroborated by the isotopic pattern of the molecular ion peak, where the presence of the ³⁴S isotope results in a characteristic M+2 peak with an abundance of approximately 4.4% relative to the main M+ peak (containing ³²S).
In Electron Ionization (EI) mass spectrometry, the molecular ion (M⁺˙) of Phenol, 4-methyl-2-(phenylsulfinyl)- undergoes fragmentation through various pathways, providing a unique fingerprint that confirms its structure. The fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.
The primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the sulfinyl group, which are the weakest points in the molecule.
C-S Bond Cleavage: The most common fragmentation for such sulfoxides involves the cleavage of the carbon-sulfur bonds.
Loss of a phenyl radical (•C₆H₅, 77 Da) would lead to a fragment ion at m/z 155, corresponding to the [M - C₆H₅]⁺ ion.
Loss of a 4-methylphenol radical (•C₇H₇O, 107 Da) would result in a fragment ion at m/z 125, corresponding to the [M - C₇H₇O]⁺ or [C₆H₅SO]⁺ ion.
Rearrangement and Elimination: Sulfoxides can undergo characteristic rearrangements. A common pathway is the elimination of a sulfenic acid (R-SOH) or the loss of the SO group.
Loss of sulfur monoxide (SO, 48 Da) could potentially occur, leading to a fragment at m/z 184, corresponding to an ether-linked species.
Fragmentation of the Aromatic Rings: Subsequent fragmentation of the primary ions can occur.
The 4-methylphenol cation (m/z 108) or related fragments would likely lose a hydrogen atom to form a stable tropylium-like ion or lose carbon monoxide (CO, 28 Da). libretexts.org
Table 3: Proposed Key Fragmentation Ions for Phenol, 4-methyl-2-(phenylsulfinyl)-
| m/z (Mass/Charge) | Proposed Ion Structure / Identity | Fragmentation Pathway |
|---|---|---|
| 232 | [C₁₃H₁₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 155 | [C₇H₇O₂S]⁺ | M⁺˙ - •C₆H₅ |
| 125 | [C₆H₅SO]⁺ | M⁺˙ - •C₇H₇O |
| 107 | [C₇H₇O]⁺ | Cleavage and charge retention on the cresol (B1669610) moiety |
| 91 | [C₇H₇]⁺ | Loss of OH from m/z 108 (cresol ion) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The collective data from UV-Vis spectroscopy and mass spectrometry provide a comprehensive characterization of Phenol, 4-methyl-2-(phenylsulfinyl)-, confirming its molecular architecture, electronic properties, and structural integrity.
Computational and Theoretical Chemistry Studies of Phenol, 4 Methyl 2 Phenylsulfinyl
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are indispensable tools for predicting the geometric and electronic properties of molecules.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Phenol (B47542), 4-methyl-2-(phenylsulfinyl)-, DFT calculations would begin with the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. A commonly employed functional for such organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This approach has been shown to provide a good balance between accuracy and computational cost for a wide range of chemical systems.
Following geometry optimization, a frequency calculation is typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, would then be analyzed based on this optimized geometry.
Selection and Validation of Appropriate Basis Sets
The choice of a basis set is crucial for the accuracy of DFT calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like Phenol, 4-methyl-2-(phenylsulfinyl)-, which contains second-row elements (sulfur and oxygen), it is important to use a basis set that can adequately describe the electron distribution, including lone pairs and polarization effects.
A common choice would be a Pople-style basis set, such as 6-311++G(d,p). This notation indicates the use of a triple-zeta valence basis set, augmented with diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distributions around the atoms. The validation of the chosen basis set would involve comparing calculated properties with any available experimental data for this or closely related molecules, or by systematically testing larger basis sets to ensure the convergence of the calculated properties.
Electronic Properties and Molecular Orbital Analysis
Analysis of the electronic properties provides insights into the reactivity and kinetic stability of the molecule.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Spatial Distribution
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For Phenol, 4-methyl-2-(phenylsulfinyl)-, the spatial distribution of the HOMO and LUMO would reveal which parts of the molecule are most involved in electron donation and acceptance. It would be expected that the HOMO would have significant contributions from the electron-rich phenol ring and the sulfinyl group, while the LUMO would likely be distributed over the phenylsulfinyl moiety.
Table 1: Hypothetical Frontier Molecular Orbital Data for Phenol, 4-methyl-2-(phenylsulfinyl)- (Note: The following data is illustrative and not based on actual published calculations for this specific molecule.)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are extremely useful for predicting the sites of electrophilic and nucleophilic attack.
For Phenol, 4-methyl-2-(phenylsulfinyl)-, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atom of the hydroxyl group and the oxygen atom of the sulfinyl group, indicating these are regions of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atom of the hydroxyl group, indicating an electron-deficient area that is a likely site for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines intramolecular interactions, such as hyperconjugation, and quantifies the charge transfer between different parts of the molecule.
For Phenol, 4-methyl-2-(phenylsulfinyl)-, NBO analysis could reveal important intramolecular interactions, such as the delocalization of electron density from the lone pairs of the oxygen and sulfur atoms into the aromatic rings. This analysis would also provide the natural atomic charges on each atom, offering a more detailed view of the charge distribution than the MEP map alone. These charge transfers and delocalization energies are crucial for understanding the molecule's stability and reactivity.
Conformational Landscape Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds, such as the C-S bond in Phenol, 4-methyl-2-(phenylsulfinyl)-, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the transition states that connect them. A potential energy surface (PES) map provides a comprehensive view of how the molecule's energy changes with its geometry.
Computational chemists map the PES by systematically rotating specific dihedral angles and calculating the energy at each point, a process known as a relaxed PES scan. This allows for the identification of low-energy conformers. Full geometry optimization and frequency calculations are then performed on these stable structures to confirm that they are true minima on the energy landscape. Such analyses are critical for understanding a molecule's structure, reactivity, and biological activity. nih.gov
Theoretical Elucidation of Reaction Mechanisms and Energetic Profiles
Computational chemistry is an essential tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. By mapping the reaction pathway, researchers can identify intermediates, transition states, and the associated activation energies.
For a compound like Phenol, 4-methyl-2-(phenylsulfinyl)-, one could theoretically study reactions such as electrophilic aromatic substitution or oxidation at the sulfur atom. The process involves identifying the structures of reactants, products, intermediates, and transition states along a proposed reaction coordinate. DFT calculations are used to determine the energies of each of these species. The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants, which provides crucial information about the reaction rate. Computational studies on the reactions of phenols with formaldehyde, for example, have successfully correlated the calculated atomic charges on the phenol ring with the experimentally determined reaction rate constants. usda.gov Similarly, investigations into catalyzed reactions can elucidate the role of the catalyst in stabilizing intermediates and lowering activation barriers. mdpi.com
Advanced Derivatization and Functionalization Strategies of Phenol, 4 Methyl 2 Phenylsulfinyl
Chemical Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical modification due to its acidity and nucleophilicity. Selective reactions at this position allow for the introduction of a wide array of functional groups, fundamentally altering the molecule's physical and chemical properties.
Alkylation, acylation, and silylation are fundamental transformations for protecting the hydroxyl group or for installing new functionalities.
Alkylation: This process involves the conversion of the phenolic hydroxyl into an ether linkage. A prevalent method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. The choice of base and solvent is crucial for reaction efficiency. Organic bases can also be employed, offering better solubility in certain organic solvents. organic-chemistry.org
Acylation: The reaction of the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), leads to the formation of a phenolic ester. These reactions are often performed in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct. Efficient, one-pot methods using organic salts as acylating reagents have also been developed, offering a convenient route to these derivatives. wikipedia.org
Silylation: Silylation is a common strategy for protecting the hydroxyl group during multi-step syntheses. acsgcipr.org Silyl ethers are formed by reacting the phenol with a silylating agent, such as chlorotrimethylsilane (B32843) (TMSCl) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS). acsgcipr.org These protecting groups are valued for their ease of introduction and removal, as well as their ability to enhance stability and solubility in non-polar solvents. acsgcipr.org Catalytic methods, for instance using H-β zeolite with HMDS, provide an efficient and environmentally friendly approach. acsgcipr.org
| Reaction Type | Typical Reagents | Product Functional Group | Notes |
|---|---|---|---|
| Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) + Base (e.g., NaH, K₂CO₃) | Ether (O-R) | Classic SN2 reaction on the corresponding phenoxide. |
| Acylation | Acyl chloride (e.g., CH₃COCl) or Anhydride (e.g., (CH₃CO)₂O) + Base | Ester (O-C(O)R) | Introduces an acyl group, often used in synthesis and for prodrug strategies. wikipedia.org |
| Silylation | Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS) + Catalyst | Silyl Ether (O-SiR₃) | Commonly used as a protecting group to mask the reactivity of the hydroxyl group. acsgcipr.org |
The formation of ethers and esters from Phenol, 4-methyl-2-(phenylsulfinyl)- provides access to a broad class of derivatives with diverse applications.
Ethers: Alkylation of the phenolic hydroxyl group yields ether derivatives. For example, methylation would produce 1-methoxy-4-methyl-2-(phenylsulfinyl)benzene. These derivatives generally exhibit increased lipophilicity and metabolic stability compared to the parent phenol. The synthesis can be tailored to introduce various alkyl or aryl groups, thereby fine-tuning the molecule's properties. A specialized method involves using dimethylsulfoxide (DMSO) as both a solvent and a source for methylthiomethylation, yielding a methylthiomethyl (MTM) ether. libretexts.org
Esters: Acylation results in the formation of ester derivatives, such as the acetate (B1210297) ester from reaction with acetic anhydride. Phenolic esters are significant in medicinal chemistry and materials science. wikipedia.org The ester linkage can be designed to be stable or labile, for instance, to be cleaved by enzymes in a biological system.
Strategies for Introducing Additional Chemical Functionalities
Beyond modifying the existing functional groups, new substituents can be introduced onto the aromatic ring via electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present: the hydroxyl, methyl, and phenylsulfinyl groups.
Potential Reactions: Standard electrophilic aromatic substitution reactions can be employed to introduce new functionalities.
Halogenation: Reaction with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would likely lead to the introduction of a bromine atom at the C6 position.
Nitration: Careful nitration using nitric acid in a suitable solvent system would be expected to yield the 6-nitro derivative.
Friedel-Crafts Reactions: Acylation or alkylation under Friedel-Crafts conditions could introduce acyl or alkyl groups, although the Lewis acid catalyst may complex with the oxygen and sulfur atoms, requiring careful optimization of reaction conditions.
| Reaction Type | Typical Reagents | Functionality Introduced | Expected Regioselectivity |
|---|---|---|---|
| Halogenation | Br₂, Cl₂, N-Bromosuccinimide (NBS) | -Br, -Cl | Predominantly at the C6 position. |
| Nitration | HNO₃ / H₂SO₄ (or other nitrating agents) | -NO₂ | Predominantly at the C6 position. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -C(O)R | Likely at the C6 position, conditions require optimization. |
Influence of Derivatization on Reactivity and Electronic Properties
The strategic derivatization of Phenol, 4-methyl-2-(phenylsulfinyl)- offers a powerful tool to modulate its reactivity and electronic characteristics. The inherent properties of the molecule are governed by the interplay of its three key functional groups: the activating, ortho-, para-directing hydroxyl and methyl groups, and the electron-withdrawing phenylsulfinyl group. Modifications to these groups can systematically alter the electron density distribution within the aromatic ring and the acidity of the phenolic proton, thereby fine-tuning the compound's behavior in chemical reactions.
The phenylsulfinyl group, being a sulfoxide (B87167), exerts a significant electron-withdrawing inductive effect. acs.orgresearchgate.net This electronic pull decreases the electron density on the aromatic ring, which in turn influences the nucleophilicity of the phenol. The sulfoxide moiety's impact on reactivity is substantial, rendering the aromatic ring less susceptible to electrophilic attack compared to unsubstituted phenol. researchgate.net
Derivatization strategies can be broadly categorized into two main types: reactions involving the phenolic hydroxyl group and electrophilic substitution on the aromatic ring.
Derivatization of the Phenolic Hydroxyl Group:
Modification of the hydroxyl group, for instance, through etherification (e.g., conversion to a methoxy (B1213986) group) or esterification, eliminates the acidic proton and removes the powerful activating effect of the hydroxyl group. This transformation significantly reduces the electron-donating capacity into the ring via resonance. Consequently, the aromatic ring becomes less activated towards electrophilic aromatic substitution.
Electrophilic Aromatic Substitution:
For electrophilic aromatic substitution reactions on the parent molecule, the directing effects of the existing substituents are crucial. The hydroxyl group is a strong activating ortho-, para-director, and the methyl group is also an activating ortho-, para-director. The phenylsulfinyl group, being electron-withdrawing, is expected to be a meta-director. The positions ortho and para to the strongly activating hydroxyl group are the most likely sites for substitution. Given the substitution pattern of the parent molecule, the primary sites for further functionalization would be the positions ortho and para to the hydroxyl group that are not already substituted.
The introduction of further substituents onto the aromatic ring has a predictable influence on the molecule's reactivity and electronic properties. Electron-donating groups (EDGs) will increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This increased electron density would also be expected to decrease the acidity of the phenolic proton (increase the pKa). Conversely, the introduction of electron-withdrawing groups (EWGs) will decrease the electron density of the ring, making it less reactive towards electrophiles and increasing the acidity of the phenolic proton (decrease the pKa). vanderbilt.edusimply.science The acidity of phenols is a direct consequence of the stability of the corresponding phenoxide ion; electron-withdrawing groups help to delocalize the negative charge, thereby stabilizing the conjugate base and increasing acidity. byjus.com
The following interactive data table summarizes the predicted influence of introducing various functional groups at the positions ortho or para to the hydroxyl group on the reactivity and electronic properties of Phenol, 4-methyl-2-(phenylsulfinyl)-.
| Substituent (R) | Electronic Effect | Predicted pKa Change | Predicted Reactivity toward Electrophiles |
| -NO₂ | Strong EWG | Decrease | Decrease |
| -CN | Strong EWG | Decrease | Decrease |
| -CHO | Moderate EWG | Decrease | Decrease |
| -Cl | Weak EWG (Inductive) | Decrease | Decrease |
| -OCH₃ | Strong EDG (Resonance) | Increase | Increase |
| -NH₂ | Strong EDG (Resonance) | Increase | Increase |
Catalytic Applications and Mechanistic Roles of Phenol, 4 Methyl 2 Phenylsulfinyl
Potential as an Organocatalyst in Organic Transformations
As a purely organic molecule, Phenol (B47542), 4-methyl-2-(phenylsulfinyl)- can function as a metal-free catalyst, offering advantages in terms of cost, sustainability, and reduced toxicity. Its catalytic activity is primarily rooted in the properties of its phenolic hydroxyl group.
The acidity of the phenolic proton is a key determinant of its potential as an acid-base catalyst. Phenols are generally weak acids, but their acidity can be finely tuned by substituents on the aromatic ring. Electron-withdrawing groups enhance acidity by stabilizing the resulting phenoxide anion, while electron-donating groups decrease acidity.
In Phenol, 4-methyl-2-(phenylsulfinyl)-, there are two competing electronic effects:
4-methyl group : This is an electron-donating group (via hyperconjugation and induction), which tends to decrease the acidity of the phenol.
2-phenylsulfinyl group : The sulfinyl group is electron-withdrawing (via induction), which serves to increase the acidity of the phenol by stabilizing the negative charge of the conjugate base.
The net effect on the compound's pKa would depend on the relative strengths of these opposing influences. The increased acidity conferred by the ortho-sulfinyl group would make the compound a more effective Brønsted acid catalyst than simple cresols, capable of protonating substrates to activate them for subsequent reactions. Conversely, its conjugate base, the phenoxide, could function as a Brønsted base catalyst.
Table 1: Influence of Substituents on the Acidity of Phenol
| Compound | Substituent(s) | pKa (approx.) | Effect on Acidity |
|---|---|---|---|
| Phenol | None | 10.0 | Reference |
| p-Cresol (B1678582) | 4-methyl | 10.3 | Decreased |
| p-Nitrophenol | 4-nitro | 7.2 | Increased |
| Phenol, 4-methyl-2-(phenylsulfinyl)- | 4-methyl, 2-phenylsulfinyl | Estimated < 10.0 | Increased relative to p-cresol |
The phenolic hydroxyl group is an excellent hydrogen-bond donor, a property widely exploited in organocatalysis to activate electrophiles. By forming a hydrogen bond with a substrate (e.g., with a carbonyl oxygen), the catalyst can increase the substrate's electrophilicity, making it more susceptible to nucleophilic attack.
The presence of the phenylsulfinyl group at the ortho position introduces a key structural feature: the sulfinyl oxygen is a hydrogen-bond acceptor. This can lead to the formation of an intramolecular hydrogen bond between the phenolic proton and the sulfinyl oxygen. Such an interaction could influence the catalyst's behavior. While an intramolecular hydrogen bond might reduce its ability to act as an intermolecular donor, it also pre-organizes the molecule, which can be beneficial in certain stereoselective transformations. The balance between intra- and intermolecular hydrogen bonding would be crucial for its catalytic efficacy.
Participation in Metal-Catalyzed Reactions (e.g., as a Ligand or Reactive Substrate)
The structure of Phenol, 4-methyl-2-(phenylsulfinyl)- makes it a candidate for involvement in metal-catalyzed reactions, primarily as a ligand. Upon deprotonation, the resulting phenoxide is a hard oxygen donor. The adjacent sulfinyl group provides an additional soft donor site through its oxygen or sulfur atom. This arrangement allows the molecule to act as a bidentate [O, S] or [O, O] chelating ligand.
Chelation to a metal center can form stable five- or six-membered rings, which is entropically favorable and leads to robust metal complexes. Such ligands are valuable in controlling the reactivity and selectivity of a metal catalyst. For instance, related phenol-based compounds have been used to create complexes with palladium and platinum for various catalytic applications ias.ac.in. The coordination of 2-(2′-carboxyphenylazo)-4-methylphenol to palladium and platinum as a tridentate O,N,O-donor ligand demonstrates the principle of using substituted phenols to create specific coordination environments around a metal center ias.ac.in.
By analogy, the phenoxide and sulfinyl groups of Phenol, 4-methyl-2-(phenylsulfinyl)- could coordinate to a metal, influencing its electronic properties and steric environment, thereby modulating its catalytic activity in processes like cross-coupling, oxidation, or polymerization reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
